1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a complex nitrogen-containing heterocyclic compound characterized by its unique four-membered azetidine ring. This compound features a pyrrolidine moiety and a carboxamide functional group, contributing to its distinct chemical properties and potential applications in medicinal chemistry. The azetidine ring introduces significant ring strain, which influences the compound's reactivity and interaction with biological targets.
The chemical behavior of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride includes a variety of reactions:
These reactions are facilitated by controlled conditions that optimize yield and purity.
The biological activity of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride has been the focus of various studies. It has demonstrated potential in:
Synthesis of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be achieved through several methods:
These synthetic strategies are crucial for producing the compound efficiently for research and pharmaceutical applications.
The applications of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride are varied and significant:
Interaction studies have revealed that 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can bind effectively to various biological targets:
These interactions underscore its potential utility in therapeutic contexts.
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with several similar nitrogen-containing heterocycles:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Aziridines | Three-membered ring | More strained than azetidines; highly reactive |
| Pyrrolidines | Five-membered ring | Less strained; more stable with different reactivity |
| 2-Azetidinones | Four-membered ring | Similar structure but distinct reactivity patterns |
The uniqueness of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride lies in its balance between ring strain and stability, making it a versatile compound for various applications in medicinal chemistry and beyond .
The compound’s IUPAC name, 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride, reflects its core structure:
Alternative registry identifiers include:
The molecular formula is C₉H₁₆ClN₃O₂, with a calculated molecular weight of 234.7 g/mol. Key mass contributions include:
A comparison to related compounds reveals incremental changes in mass with substituent variations (Table 1).
Table 1: Comparative Molecular Weights of Pyrrolidone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride | C₉H₁₆ClN₃O₂ | 234.7 |
| 1-Methyl-5-oxopyrrolidine-3-carboxamide | C₆H₁₀N₂O₂ | 142.2 |
| 1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride | C₁₀H₁₈ClN₃O₂ | 247.7 |
While explicit stereochemical data for this compound remains unpublished, its structure suggests potential stereogenic centers:
Computational models predict a twist-boat conformation for the pyrrolidone ring, stabilized by intramolecular hydrogen bonding between the amide NH and the azetidine nitrogen.
No single-crystal X-ray diffraction data is publicly available. However, analogous compounds (e.g., 1-methyl-5-oxopyrrolidine-3-carboxamide) exhibit:
The hydrochloride salt likely forms a ionic lattice with chloride ions bridging protonated azetidine nitrogens.
Key structural differences impact physicochemical properties: